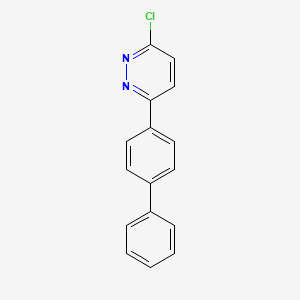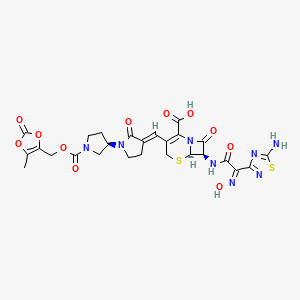
Ceftobiprole medocaril
Vue d'ensemble
Description
- It is marketed under the brand names Zevtera and Mabelio .
- Like other cephalosporins, ceftobiprole inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Ceftobiprole Medocaril: is an injectable cephalosporin antibiotic used to treat hospital-acquired pneumonia (excluding ventilator-associated pneumonia) and community-acquired pneumonia.
Preparation Methods
Industrial Production: Industrial-scale production methods involve optimization of synthetic steps, purification, and formulation for intravenous administration.
Chemical Reactions Analysis
Reactivity: Ceftobiprole undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield ceftobiprole derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Ceftobiprole serves as a valuable tool for studying antibiotic resistance mechanisms and drug design.
Biology: Researchers explore its interactions with PBPs and bacterial cell walls.
Industry: Pharmaceutical companies utilize ceftobiprole in drug development.
Mechanism of Action
PBPs: Ceftobiprole binds to penicillin-binding proteins, inhibiting their transpeptidase activity.
Specific Targets:
Comparison with Similar Compounds
Uniqueness: Ceftobiprole’s affinity for MRSA and activity against divergent mecA gene homologues set it apart.
Similar Compounds: While ceftobiprole stands out, other cephalosporins (e.g., ceftriaxone, cefepime) share structural similarities.
Applications De Recherche Scientifique
Chemistry: Ceftobiprole serves as a valuable tool for studying antibiotic resistance mechanisms and drug design.
Biology: Researchers explore its interactions with PBPs and bacterial cell walls.
Industry: Pharmaceutical companies utilize ceftobiprole in drug development.
Mécanisme D'action
Target of Action
Ceftobiprole medocaril, identified by the Unique Ingredient Identifier (UNII) YXV28V1B07 , is a prodrug of ceftobiprole . Ceftobiprole is a fifth-generation semisynthetic cephalosporin antibacterial . The primary targets of this compound are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .
Mode of Action
Ceftobiprole, the active moiety of this compound, exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to essential PBPs and inhibiting their transpeptidase activity, which is essential for the synthesis of the bacterial cell wall .
Analyse Biochimique
Biochemical Properties
Ceftobiprole medocaril plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial cell death . The compound’s interaction with PBPs is highly specific, making it effective against a wide range of bacterial pathogens .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to PBPs inhibits the normal function of these proteins, resulting in the accumulation of peptidoglycan precursors and the activation of autolytic enzymes, which further degrade the cell wall . In mammalian cells, this compound has minimal direct effects, as it specifically targets bacterial enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active form, ceftobiprole, which then binds to PBPs. This binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains and leading to cell wall disruption . Additionally, this compound has been shown to interact with the spike proteins of SARS-CoV and SARS-CoV-2, suggesting potential antiviral properties . The compound’s ability to inhibit bacterial cell wall synthesis and potentially interfere with viral proteins highlights its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that this compound maintains its antibacterial activity for several hours after administration, with a gradual decrease in efficacy over time . Long-term studies in vivo have demonstrated that repeated administration of this compound can lead to the development of bacterial resistance, highlighting the importance of appropriate dosing and duration of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects. At higher doses, this compound can cause toxicity, including nephrotoxicity and hepatotoxicity . Studies in animal models have shown that the compound’s efficacy is dose-dependent, with higher doses leading to increased antibacterial activity but also a higher risk of adverse effects . It is crucial to determine the optimal dosage to balance efficacy and safety in clinical use .
Metabolic Pathways
This compound is metabolized in the liver, where it is converted to its active form, ceftobiprole. The metabolic pathways involved include hydrolysis and oxidation reactions, mediated by liver enzymes . The compound’s metabolites are primarily excreted through the kidneys, with a small fraction eliminated via the bile . The interaction of this compound with liver enzymes can affect metabolic flux and alter the levels of various metabolites, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . This compound is widely distributed in body tissues, including the lungs, skin, and kidneys, where it exerts its antibacterial effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
This compound is primarily localized in the bacterial cell wall, where it exerts its antibacterial activity. The compound’s targeting signals and post-translational modifications direct it to the cell wall, allowing it to interact with PBPs and inhibit cell wall synthesis . In mammalian cells, this compound does not accumulate significantly, as it is rapidly metabolized and excreted . The specific localization of this compound in bacterial cells is crucial for its efficacy and selectivity as an antibiotic .
Méthodes De Préparation
Industrial Production: Industrial-scale production methods involve optimization of synthetic steps, purification, and formulation for intravenous administration.
Analyse Des Réactions Chimiques
Reactivity: Ceftobiprole undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield ceftobiprole derivatives with modified functional groups.
Comparaison Avec Des Composés Similaires
Uniqueness: Ceftobiprole’s affinity for MRSA and activity against divergent mecA gene homologues set it apart.
Similar Compounds: While ceftobiprole stands out, other cephalosporins (e.g., ceftriaxone, cefepime) share structural similarities.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Unii-yxv28V1B07' involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyethoxy)ethanol, followed by reduction and deprotection steps.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2-methoxyethoxy)ethanol" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the corresponding ester.", "Step 2: The ester is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ether solvent like diethyl ether to form the corresponding alcohol.", "Step 3: The alcohol is then deprotected using an acid such as hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) to yield the final compound, 'Unii-yxv28V1B07'." ] } | |
Numéro CAS |
376653-43-9 |
Formule moléculaire |
C26H26N8O11S2 |
Poids moléculaire |
690.7 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(Z)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6-,30-15+/t13-,16-,22-/m1/s1 |
Clé InChI |
HFTSMHTWUFCYMJ-ZOZZGPHGSA-N |
SMILES isomérique |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C/C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O |
SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O |
SMILES canonique |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


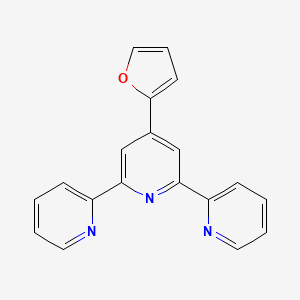
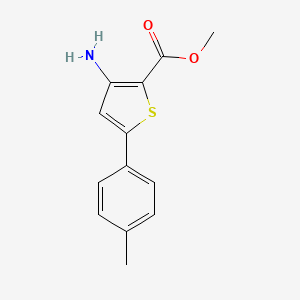

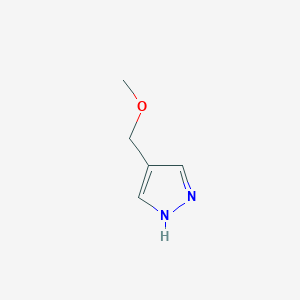
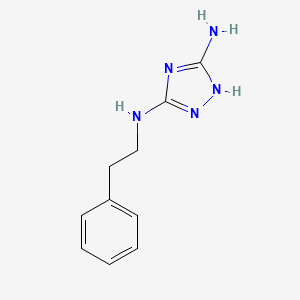
![N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3132727.png)
![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)
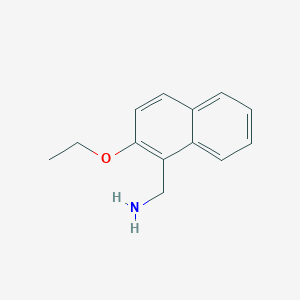
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)

